4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide
Description
This compound is a piperazine-1-carboxamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked via an ethylcarboxamide group and a 2-ethoxyphenyl substituent. The benzo[d][1,3]dioxole group is known for enhancing metabolic stability and modulating electron-rich aromatic interactions, while the piperazine core contributes to conformational flexibility and receptor binding . The 2-ethoxyphenyl group introduces steric and electronic effects that may influence selectivity for biological targets such as serotonin or dopamine receptors .
Properties
IUPAC Name |
4-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-N-(2-ethoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-2-30-19-6-4-3-5-18(19)25-23(29)27-13-11-26(12-14-27)10-9-24-22(28)17-7-8-20-21(15-17)32-16-31-20/h3-8,15H,2,9-14,16H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSQWHYQNXEVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a complex organic molecule with significant potential in pharmacology due to its structural features. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structure
The compound features a piperazine ring substituted with various functional groups, particularly a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 428.5 g/mol.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H25N4O4 |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 1226457-98-2 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the benzo[d][1,3]dioxole moiety enhances its potential as an inhibitor of certain enzymes involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory effects on α-amylase, an enzyme critical in carbohydrate metabolism. In vitro studies indicate significant inhibition with IC50 values around 0.68 µM .
- Cytotoxicity : Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
Case Studies
- Antidiabetic Potential : In vivo studies using a streptozotocin-induced diabetic mouse model revealed that the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration . This indicates its potential as a therapeutic agent for managing diabetes.
- Anticancer Activity : A study evaluated the cytotoxicity of the compound against several cancer cell lines, revealing varying degrees of effectiveness (26–65 µM) depending on the specific cell line tested .
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, with studies showing modulation of pro-inflammatory cytokines such as IL-6 and TNF-α in response to treatment .
Table 2: Summary of Biological Activities
Synthesis and Optimization
The synthesis of this compound typically involves multiple steps that require careful optimization to achieve high yields and purity. The reactions are significant for modifying the compound to enhance its biological activity or facilitate further chemical modifications.
Synthesis Steps
- Formation of the Piperazine Ring : Initial synthesis involves creating the piperazine core from appropriate precursors.
- Introduction of Functional Groups : Subsequent steps incorporate the benzo[d][1,3]dioxole moiety and other substituents through coupling reactions.
Chemical Reactions Analysis
Amide Bond Formation
The benzo[d] dioxole-5-carboxamidoethyl and piperazine-1-carboxamide groups are synthesized via amide coupling reactions :
- Mechanism : Carboxylic acid activation via carbodiimide (EDCl) forms an active ester, which reacts with amines to yield amides. Piperazine reacts with isocyanates to form carboxamides.
Piperazine Functionalization
The piperazine core is functionalized via nucleophilic substitution or Mannich reactions :
- Key Insight : Piperazine’s secondary amines require controlled stoichiometry to avoid over-alkylation .
Cyclopropane Ring Stability
The benzo[d] dioxole moiety’s cyclopropane ring remains stable under acidic (pH 2–6) and basic (pH 8–10) conditions but degrades in strong oxidizing agents (e.g., KMnO₄) .
Reaction Optimization Data
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF (aprotic) | ↑ Yield by 20% vs. THF |
| Temperature | 25°C (amide coupling) | Prevents decomposition |
| Catalyst | HATU > EDCl | 85% vs. 72% yield |
Degradation Pathways
- Hydrolysis : Carboxamide bonds hydrolyze under strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions at 80°C .
- Oxidative Degradation : Benzo[d] dioxole undergoes ring-opening with H₂O₂/Fe²⁺, forming catechol derivatives .
Key Research Findings
- Patent WO2007087066A2 : Similar benzo[d] dioxole carboxamides show stability in physiological pH, critical for ABC transporter modulation .
- J. Org. Chem. (Source 1) : Piperazine carboxamides synthesized via Ugi reactions achieve >90% diastereoselectivity under mild conditions .
- Royal Society of Chemistry (Source 7) : Carboxamide ethyl linkers enhance solubility by 40% compared to methyl analogs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Cores
- Piperazine vs.
- Substituent Effects : The 2-ethoxyphenyl group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl () or halogenated benzamido groups (). This may enhance binding to dopaminergic over serotonergic receptors .
Analogues with Benzo[d][1,3]dioxole Motifs
- Linker Flexibility : The ethylcarboxamide spacer in the target compound may improve binding pocket accommodation compared to rigid carbonyl or acetamide linkers .
Functional Group Impact on Selectivity and Potency
- Phosphoric Acid Salt () : Enhances aqueous solubility and oral bioavailability compared to the neutral carboxamide in the target compound .
- 2-Ethoxy vs. 2-Methoxy () : Ethoxy’s larger steric bulk may reduce off-target interactions at 5-HT1A receptors compared to methoxy derivatives, though this requires empirical validation .
- Heterocyclic Substituents (): Pyridazine () vs.
Receptor Binding and Selectivity
- The target compound’s piperazine-carboxamide scaffold is associated with dual dopaminergic/serotonergic activity, as seen in structurally related 5-HT1A antagonists () and D3 ligands ().
- The benzo[d][1,3]dioxole moiety may confer metabolic resistance to oxidative degradation, as observed in IP agonists ().
Pharmacokinetic Properties
- Half-Life : Phosphoric acid salts () extend half-life via improved solubility, whereas the target compound’s ethoxyphenyl group may increase lipophilicity and tissue penetration .
- Metabolism : Methylenedioxy groups are prone to cytochrome P450-mediated demethylenation, but this is mitigated by the ethylcarboxamide spacer in the target compound .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis of piperazine-carboxamide derivatives typically involves multi-step protocols. For example:
- Amide bond formation : React benzo[d][1,3]dioxole-5-carboxylic acid with ethylenediamine derivatives using coupling agents like HATU or EDCI in DMF .
- Piperazine functionalization : Introduce the 2-ethoxyphenyl group via nucleophilic substitution or carboxamide coupling under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Purification : Normal-phase chromatography (10% methanol/0.1% ammonium) or recrystallization from chloroform/methanol mixtures improves purity .
Optimization : Adjust reaction time, temperature, and stoichiometry. For example, using excess 1-(2-ethoxyphenyl)piperazine (1.2 eq) and monitoring intermediates via TLC or LC-MS can enhance yields .
Q. How can structural characterization be systematically performed for this compound?
A rigorous characterization pipeline includes:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxyphenyl protons at δ ~6.8–7.2 ppm, piperazine methylenes at δ ~2.5–3.5 ppm) .
- ESI-MS : Verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- X-ray crystallography : Resolve 3D conformation, particularly piperazine ring puckering and amide bond geometry .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s bioactivity and electronic properties?
- Density Functional Theory (DFT) :
- Use B3LYP/6-311G** to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Solvent effects (water) are modeled via IEFPCM .
- Example: A HOMO-LUMO gap <4 eV suggests potential reactivity in electron-transfer pathways .
- Molecular Docking :
- Target receptors like 5-HT1A or dopamine D3 (PDB IDs: 7E2Z, 3PBL). The ethoxyphenyl group may form π-π interactions with Phe residues, while the piperazine engages in hydrogen bonding .
- Software: AutoDock Vina or Schrödinger Suite, with binding affinity scores <−7 kcal/mol indicating strong interactions .
Q. How can researchers resolve contradictory data in receptor binding assays?
Contradictions may arise from assay conditions or structural variability:
- Experimental variables :
- Test radioligand displacement (e.g., [³H]WAY-100635 for 5-HT1A) at varying pH (7.4 vs. 6.8) and ionic strengths .
- Compare competitive binding in HEK293 vs. CHO cell lines to assess receptor isoform specificity.
- Structural analysis :
- Perform SAR studies by modifying the ethoxyphenyl or benzo[d][1,3]dioxole moieties. For example, replacing ethoxy with methoxy reduces steric hindrance .
Q. What strategies are effective for analyzing metabolic stability and toxicity in preclinical studies?
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Low stability (<30% remaining at 1 hr) suggests rapid metabolism .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ >10 µM indicates low inhibition risk .
- In silico tools :
- Use ADMET Predictor™ or SwissADME to estimate logP (optimal: 2–4) and blood-brain barrier permeability .
Q. How can reaction mechanisms for piperazine-carboxamide derivatives be validated experimentally?
- Kinetic studies :
- Monitor intermediate formation via stopped-flow NMR during amide coupling. Pseudo-first-order kinetics (kobs ~10⁻³ s⁻¹) suggest rate-limiting acylation .
- Isotopic labeling :
- Synthesize ¹⁵N-labeled piperazine to track nitrogen participation in bond formation via ¹H-¹⁵N HMBC .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
